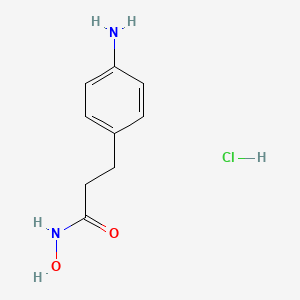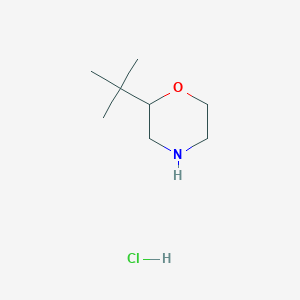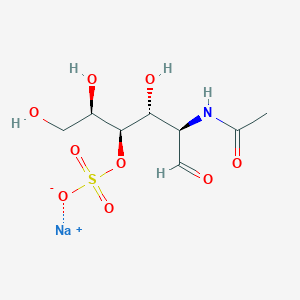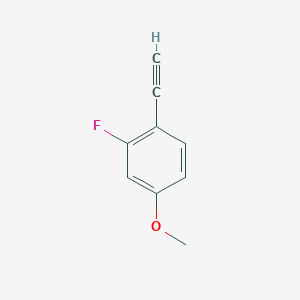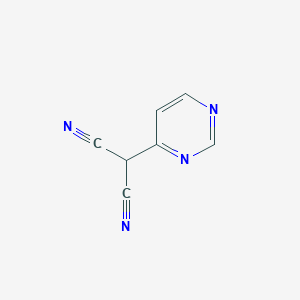![molecular formula C28H38O4S2 B1383524 4,8-双(正辛氧基)苯并[1,2-b:4,5-b']二噻吩-2,6-二甲醛 CAS No. 1668554-22-0](/img/structure/B1383524.png)
4,8-双(正辛氧基)苯并[1,2-b:4,5-b']二噻吩-2,6-二甲醛
描述
“4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde” is an organic dye. It contains two triphenylamine units as co-donors and is useful for the preparation of efficient dye-sensitized solar cells .
Synthesis Analysis
A two-step procedure for the synthesis of benzo[1,2-b:4,5-b’]dithiophene (BDT) and analogous polyaromatic heterocycles is reported. Although overall yields are moderate, the good atom economy and the efficient two-step synthesis make this method a good alternative to the classical benzannulation approach .
Molecular Structure Analysis
The molecular formula of “4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde” is C28H38O4S2 . The structure of this compound includes two octyloxy groups attached to a benzo[1,2-b:4,5-b’]dithiophene core, with carbaldehyde groups at the 2,6-positions .
Chemical Reactions Analysis
The compound is used in the preparation of efficient dye-sensitized solar cells . More detailed information about its chemical reactions could not be found in the available literature.
Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point ranges from 104.0 to 108.0 degrees Celsius .
科学研究应用
光伏性能
与 4,8-双(正辛氧基)苯并[1,2-b:4,5-b']二噻吩相关的苯并[1,2-b:4,5-b']二噻吩 (BDT) 结构因其在有机太阳能电池中的应用而受到广泛研究。研究表明,具有 BDT 结构的化合物在用作太阳能电池中的电子给体时,表现出有希望的光伏性能。例如,源自 BDT 的具有较长低聚噻吩 π-桥的化合物表现出更好的功率转换效率和器件稳定性,突出了 BDT 衍生物在太阳能应用中的潜力 (Yin 等,2016)。
电致变色性能
BDT 衍生物还因其电致变色性能而著称。一项对基于交替烷氧基苯和苯并[1,2-b:4,5-b']二噻吩衍生物的共聚物的研究表明,它表现出具有多色显示能力的可逆电致变色行为。这表明在需要通过施加电压来改变颜色的智能窗户和显示器中具有潜在应用 (Xu 等,2015)。
聚合物太阳能电池
BDT 基共聚物在聚合物太阳能电池 (PSC) 中的应用是另一个重要的应用。这些共聚物在用作 PSC 中的供体材料时,已被证明会影响共聚物的带隙、电子能级和整体光伏性能。这项研究表明,BDT 基材料在微调太阳能电池的性能以提高能量转换效率方面具有多功能性 (Oh 等,2015)。
作用机制
Target of Action
It is known to be an organic dye , which suggests that its targets could be light-absorbing molecules or structures in various applications.
Mode of Action
The compound’s mode of action is primarily through its light-absorbing properties. As an organic dye, it can absorb light and then re-emit it, often at a different wavelength. This property makes it useful in applications such as dye-sensitized solar cells .
Biochemical Pathways
In the context of dye-sensitized solar cells, the compound plays a role in the photoelectric conversion process, where light energy is converted into electrical energy .
Result of Action
The primary result of the action of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is the absorption and emission of light. In the context of dye-sensitized solar cells, this results in the conversion of light energy into electrical energy .
属性
IUPAC Name |
4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4S2/c1-3-5-7-9-11-13-15-31-25-23-17-21(19-29)34-28(23)26(24-18-22(20-30)33-27(24)25)32-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPODAXHWNAIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of BDT(OC) that make it suitable for organic solar cells?
A1: BDT(OC) is a promising building block for electron-donating materials in OSCs due to its electronic and structural properties. It exhibits a relatively low band-gap [1], meaning it can absorb a wider range of sunlight and potentially generate more electricity. Additionally, its structure allows for further modifications, enabling researchers to fine-tune its properties for optimal performance in OSCs.
Q2: How does modifying the structure of BDT(OC) affect its performance in OSCs?
A2: Research has shown that attaching different electron-accepting units to BDT(OC) can significantly alter its performance in OSCs [1]. For example, researchers synthesized two molecules, BDTQ-BDT(EH) and BDTQ-BDT(OC), by attaching a difluoroquinoxaline-based acceptor unit to BDT(OC) and a slightly modified BDT core, respectively. They found that the choice of substituents on the BDT unit impacted the molecules' thermal stability, band-gap, and energy levels, ultimately leading to different power conversion efficiencies in OSC devices.
Q3: Can BDT(OC) be used in conjunction with other materials to improve OSC efficiency?
A3: Yes, BDT(OC)-based polymers have been successfully blended with other materials to enhance OSC performance. One study demonstrated the use of a BDT(OC)-containing polymer, PTB1, in conjunction with PbS quantum dots [2]. The research showed that the quantum dot size significantly influenced charge transfer yields and overall device efficiency. This highlights the importance of material selection and morphology control in optimizing OSC performance.
Q4: What are the limitations of using BDT(OC) in OSCs?
A4: While BDT(OC) shows promise for OSC applications, there are some limitations. One study using PTB1, a polymer containing the BDT(OC) unit, found that the performance of the resulting solar cells was significantly impacted by the aging of the polymer blend solution [6]. This suggests that controlling the processing conditions and understanding the degradation mechanisms of BDT(OC)-based materials are crucial for achieving optimal and reproducible device performance.
Q5: What are the future research directions for BDT(OC) in OSCs?
A5: Future research on BDT(OC) should focus on improving the power conversion efficiency and long-term stability of OSCs. This could involve exploring new electron-accepting units to pair with BDT(OC), optimizing device architectures, and developing strategies to mitigate degradation pathways. Further investigation into the relationship between processing conditions, morphology, and device performance is also crucial for advancing this technology.
- Wide band-gap organic molecules containing benzodithiophene and difluoroquinoxaline derivatives for solar cell applications
- Size-Dependent Charge Transfer Yields in Conjugated Polymer/Quantum Dot Blends
- Improving the Efficiency of PTB1: PCBM Bulk Heterojunction Solar Cells by Polymer Blend Solution Aging
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




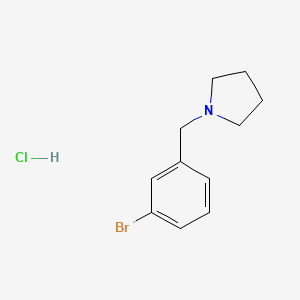
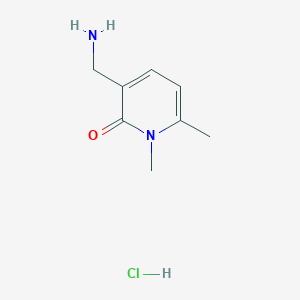
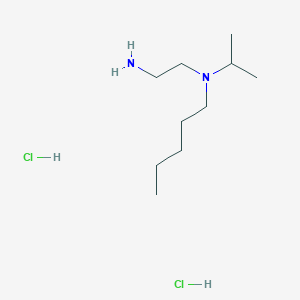

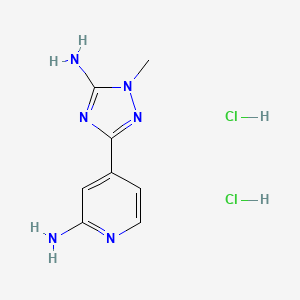

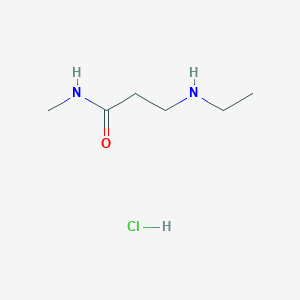
![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)
